5-(Piperidin-1-ylsulfonyl)indoline
Description
Significance of Indoline (B122111) and Indole (B1671886) Core Structures in Drug Discovery
The indole nucleus, and its reduced form, indoline, are bicyclic heterocyclic systems that are ubiquitous in nature and medicine. mdpi.com This structural motif is found in a vast array of biologically active natural products, neurotransmitters like serotonin (B10506), and a multitude of approved drugs. mdpi.com The indole scaffold's ability to mimic the structure of various protein components allows it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery. mdpi.com
Indoline-containing compounds have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, antihypertensive, and anti-inflammatory properties. mdpi.com Their structural features allow for diverse chemical modifications, enabling the fine-tuning of their biological profiles.
Role of the Sulfonamide Functional Group in Bioactive Compounds
The sulfonamide group (-SO₂NH₂) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of prontosil, the first commercially available antibacterial drug. This discovery heralded the age of chemotherapy and established the sulfonamide moiety as a critical pharmacophore.
Beyond their well-known antibacterial action, sulfonamides are integral to a wide array of therapeutics. They are found in diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its capacity to bind to metal ions in metalloenzymes, contributes to its broad utility in drug design.
Overview of 5-(Piperidin-1-ylsulfonyl)indoline as a Core Scaffold and its Derivatives for Drug Development
The compound This compound itself is a chemical building block available from various commercial suppliers. chemicalbook.combldpharm.combldpharm.com Its structure features an indoline core with a piperidinylsulfonyl group attached at the 5-position of the benzene (B151609) ring. While dedicated research on the standalone biological activity of the parent compound is not extensively published, its utility as a scaffold for generating more complex derivatives is evident in the scientific literature.
A notable example of its use as a core scaffold is in the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. A now-retracted 2023 study described the synthesis of a series of these compounds and reported their evaluation as broad-spectrum antiviral agents against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.comnih.gov The synthetic pathway involved the reaction of chlorosulfonyl isatin (B1672199) with 3-(trifluoromethyl)piperidine (B1302779) to form the key intermediate, which was then further modified. mdpi.com Although the specific findings of this study have been retracted due to concerns about the validity of the data, the research highlights the potential of the this compound scaffold as a starting point for developing novel therapeutic agents. mdpi.com
Another area of investigation for related structures involves their potential as anticancer agents. For instance, a series of 1-acylated indoline-5-sulfonamides were synthesized and evaluated for their ability to inhibit cancer-related carbonic anhydrase (CA) isoforms IX and XII. nih.govunifi.itnih.gov These enzymes are involved in regulating pH in the tumor microenvironment and are considered important targets for cancer therapy. Several of the synthesized derivatives demonstrated potent inhibitory activity against these tumor-associated CAs. nih.govunifi.itnih.gov
The following table provides an overview of some reported derivatives and their initial research focus:
| Derivative | Research Focus |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Antiviral Activity (Retracted) mdpi.comnih.gov |
| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase Inhibition for Anticancer Applications nih.govunifi.itnih.gov |
Contextualization within Contemporary Medicinal Chemistry Research
The exploration of the This compound scaffold and its derivatives is situated within the broader context of developing novel therapeutics that target well-validated biological pathways. The combination of the indoline core and the sulfonamide moiety offers a versatile platform for generating libraries of compounds with diverse pharmacological properties.
The aforementioned research into carbonic anhydrase inhibitors exemplifies a key trend in modern medicinal chemistry: the design of isoform-selective inhibitors to minimize off-target effects. The study on 1-acylated indoline-5-sulfonamides demonstrated that modifications to the indoline nitrogen could influence selectivity and potency against different CA isoforms. nih.govunifi.itnih.gov
Furthermore, the (albeit retracted) investigation into the antiviral potential of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives underscores the continued search for new antiviral agents, a critical area of research given the emergence of drug-resistant viral strains and novel viral threats. The retraction of this paper also highlights the importance of rigorous data validation and reproducibility in the scientific process.
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-8-2-1-3-9-15)12-4-5-13-11(10-12)6-7-14-13/h4-5,10,14H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMJLWQEUNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427710 | |
| Record name | 5-(piperidin-1-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874593-99-4 | |
| Record name | 5-(piperidin-1-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Piperidin 1 Ylsulfonyl Indoline and Its Derivatives
Established Synthetic Pathways for the Indoline-Sulfonamide Core
The construction of the indoline-sulfonamide framework is a foundational step in the synthesis of more complex derivatives. This typically involves the initial synthesis of an indoline (B122111) or its oxidized form, isatin (B1672199), followed by the introduction of the sulfonamide group at the C-5 position.
Synthesis of 5-(Piperidin-1-ylsulfonyl)indoline-2,3-dione as a Key Intermediate.nih.govnih.govnih.govnih.govgoogle.com
A common and crucial intermediate in the synthesis of this class of compounds is this compound-2,3-dione, also known as 5-(piperidin-1-ylsulfonyl)isatin. The synthesis generally proceeds through the following key steps:
Chlorosulfonation of Isatin : The synthesis often commences with the chlorosulfonation of isatin. nih.govgoogle.com Isatin is treated with chlorosulfonic acid, which introduces a sulfonyl chloride group at the 5-position of the isatin ring. nih.govgoogle.com This electrophilic substitution reaction is typically carried out at elevated temperatures. nih.govgoogle.com It has been reported that this reaction can sometimes yield a mixture of 5-sulfonated gem-dichloroisatin and the desired 5-sulfonated isatin. nih.gov
Formation of the Sulfonamide : The resulting 5-chlorosulfonyl isatin is then reacted with piperidine (B6355638). nih.gov This nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride, displaces the chloride and forms the stable piperidin-1-ylsulfonyl group. This reaction is often performed in a suitable solvent and may require a base to neutralize the HCl generated.
An alternative approach involves the initial synthesis of indoline-5-sulfonamide. nih.gov This can be achieved by first protecting the indoline nitrogen, for example, with an acetyl group. nih.gov The protected indoline then undergoes chlorosulfonation followed by amination to yield the sulfonamide. nih.gov Subsequent oxidation of the indoline ring to the corresponding indoline-2,3-dione (isatin) would then provide the desired intermediate.
Derivatization Strategies from the Indoline-2,3-dione Scaffold.researchgate.netacs.orgnih.govnih.govfrontiersin.org
The isatin scaffold, and specifically this compound-2,3-dione, offers a versatile platform for a wide array of derivatization reactions, primarily at the C3-carbonyl group and the N1-position. These modifications are crucial for exploring the structure-activity relationships of these compounds.
Reactions at the C3-Carbonyl Group : The C3-keto group of the isatin ring is highly reactive and a focal point for derivatization.
Schiff Base Formation : Condensation reactions with various primary amines, such as substituted anilines, can be carried out to form 3-iminoindolin-2-one derivatives (Schiff bases). nih.gov
Spirooxindole Synthesis : A significant derivatization strategy involves the formation of spirooxindoles. This is often achieved through multicomponent reactions (MCRs). researchgate.netacs.orgnih.gov For instance, [3+2] cycloaddition reactions using azomethine ylides generated in situ from isatin and an amino acid (like proline or sarcosine) with various dipolarophiles lead to the stereoselective synthesis of spiro[pyrrolidine-3,3'-oxindoles]. acs.orgnih.govfrontiersin.org The isatin derivative acts as a key component in these reactions, which are often catalyzed by Lewis acids or organocatalysts. nih.gov
N-Alkylation and N-Acylation : The nitrogen atom of the indoline ring (N1) can be readily alkylated or acylated to introduce a variety of substituents. nih.gov This is typically achieved by reacting the N-unsubstituted indoline or isatin with alkyl halides or acyl chlorides in the presence of a base. nih.gov These modifications can significantly influence the compound's properties.
Advanced Synthetic Approaches to Novel Analogs
To expand the chemical space and develop novel analogs with potentially improved properties, researchers have employed advanced synthetic strategies, including one-pot reactions and methods for introducing diverse chemical functionalities.
One-Pot Synthesis Techniques for Spiro-Oxindoles Incorporating Sulfonyl Moieties.chem960.commdpi.comnih.govcapes.gov.br
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures like spirooxindoles from simple starting materials in a single step. nih.govcapes.gov.br These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes. nih.gov
Several MCRs have been developed for the synthesis of spirooxindoles, often utilizing isatin derivatives as the starting point. mdpi.com For instance, a three-component reaction of an isatin, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound can be catalyzed by an organocatalyst such as L-proline in an aqueous medium to afford spirooxindole derivatives in high yields. nih.govcapes.gov.br The use of environmentally friendly solvents like water makes these protocols particularly attractive. nih.gov
Furthermore, sequential one-pot strategies have been developed for the synthesis of N-sulfonyl spiroaziridine oxindoles from spiroepoxy oxindoles. This method involves a regioselective amination followed by a ring-closing reaction.
Introduction of Diverse Substituents (e.g., Trifluoromethyl, Propanoic Acid).nih.govorganic-chemistry.orgthieme-connect.comacs.org
The introduction of specific substituents, such as trifluoromethyl (CF3) groups and propanoic acid moieties, can significantly impact the biological activity of the parent compound.
Trifluoromethylation : The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its unique electronic properties and ability to enhance metabolic stability. Methods for introducing the CF3 group onto the indole (B1671886) or indoline scaffold have been developed. A domino trifluoromethylation/cyclization strategy using a fluoroform-derived CuCF3 reagent with 2-alkynylanilines provides a route to 2-(trifluoromethyl)indoles. nih.govorganic-chemistry.orgacs.org This method ensures the precise placement of the CF3 group. organic-chemistry.org
Introduction of Propanoic Acid : The incorporation of a propanoic acid group can be achieved through various synthetic routes. For example, derivatization of the indoline nitrogen with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group that can be subsequently hydrolyzed is a common strategy.
Spectroscopic Characterization Techniques in Compound Verification.rice.eduhpst.czresearchgate.net
The structural elucidation and verification of the synthesized this compound derivatives rely heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for determining the molecular structure. The proton NMR spectrum provides information on the number and chemical environment of the protons, while the carbon NMR spectrum reveals the carbon framework. For example, the 1H-NMR spectrum of a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative showed characteristic signals for the trifluoromethyl piperidinyl protons. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). beilstein-journals.org Electrospray ionization (ESI) is a commonly used technique for these molecules. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. hpst.czresearchgate.netnih.gov For sulfonamides, characteristic fragmentation patterns often involve cleavage of the sulfonamide bond. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the carbonyl groups (C=O) of the isatin ring and the sulfonyl group (S=O) of the sulfonamide. nih.gov
The following table provides an example of the types of spectroscopic data used to characterize these compounds.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | multiplet at 1.53, two triplets at 2.35 and 2.83, doublet at 3.70, and a multiplet at 4.00 (trifluoromethyl piperidinyl protons) | Not explicitly detailed | M+ at 516 for a derivative | nih.gov |
| 3-Arylimino isatin derivative (chlorophenylimino indolinone) | Not explicitly detailed | Not explicitly detailed | M2+ and M+ at 473 and 471 | nih.gov |
Pharmacological Profile and Therapeutic Potential of 5 Piperidin 1 Ylsulfonyl Indoline Derivatives
Anticonvulsant Activity of Isatin (B1672199) Derivatives
Isatin, or 1H-indole-2,3-dione, is a versatile heterocyclic compound whose derivatives have demonstrated a wide range of biological effects, including significant anticonvulsant properties. researchgate.netsciepub.com The core structure of isatin is considered a valuable pharmacophore in the design of new anticonvulsant agents. nih.govbrieflands.com Researchers have synthesized and evaluated numerous isatin derivatives, including those with sulfonamide groups, for their potential to manage seizures. researchgate.net
Evaluation in Chemically Induced Seizure Models (e.g., Pentylenetetrazole-induced convulsions in mice)
A primary method for assessing the anticonvulsant potential of new compounds is through chemically induced seizure models in animals. The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard screening test, as it can identify compounds that may be effective against absence seizures. nih.govsaapjournals.org Various isatin derivatives have shown protective effects in this model.
For instance, a study on isatin-5-sulphonamide derivatives found that all tested compounds were effective against PTZ-induced convulsions at a dose of 100 mg/kg. researchgate.net Similarly, a series of isatin-based Schiff bases and Mannich bases have shown notable anticonvulsant activity. researchgate.net In one study, several isatin semicarbazone and thiosemicarbazone derivatives demonstrated significant anticonvulsant effects against PTZ-induced seizures in mice at doses of 10, 20, and 30 mg/kg, increasing the onset time of seizures. saapjournals.org Another study reported that isatin derivatives Ib, Ie, Ih, and Ii were effective in the PTZ test at doses of 10 and 100 mg/kg. sciepub.comsciepub.com
The maximal electroshock (MES) seizure test is another widely used model that helps identify compounds effective against generalized tonic-clonic seizures. nih.govsrce.hr Many isatin derivatives have also shown efficacy in the MES model. researchgate.netnih.gov For example, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin was active in both MES and subcutaneous metrazole (ScMet) tests. srce.hrnih.gov Some isatin semicarbazones also exhibited significant protection in the MES test at doses of 100 and 300 mg/kg. ualberta.ca
The following table summarizes the anticonvulsant activity of selected isatin derivatives in the PTZ-induced seizure model.
Table 1: Anticonvulsant Activity of Selected Isatin Derivatives in the Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
| Compound Series | Test Model | Observation | Reference |
|---|---|---|---|
| Isatin-5-Sulphonamide Derivatives | PTZ-induced convulsions | Effective at 100 mg/kg | researchgate.net |
| Isatin Semicarbazone & Thiosemicarbazone Derivatives | PTZ-induced convulsions | Significant anticonvulsant effects at 10, 20, and 30 mg/kg | saapjournals.org |
| Isatin Derivatives (Ia-Ii) | PTZ-induced convulsions | Compounds Ia, Ib, Ic, Id, Ie, If, Ig, Ih, and Ii showed significant activity at 10 and 100 mg/kg | sciepub.com |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide Derivatives | PTZ-induced convulsions | Methoxylated derivatives 4j and 4l showed potent anti-seizure activity | nih.gov |
Comparative Efficacy against Standard Anticonvulsant Agents (e.g., Phenobarbitone sodium)
To gauge the potential clinical utility of new anticonvulsant compounds, their efficacy is often compared to that of established antiepileptic drugs. Phenytoin (B1677684) and diazepam are common reference standards in preclinical studies. researchgate.netsciepub.combrieflands.com
In a study evaluating isatin-5-sulphonamide derivatives, the anticonvulsant activities of the test compounds were found to be comparable to the standard drug, phenytoin. researchgate.net Another investigation involving isatin derivatives (Ia-Ij) used diazepam as a standard for comparison in the PTZ model and phenytoin in the MES model. sciepub.comsciepub.com The results indicated that several of the synthesized compounds had significant anticonvulsant effects, with some showing activity comparable to the standards. sciepub.comsciepub.com
One particular Schiff base of isatin, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, was reported to exhibit better activity than the standard drugs phenytoin, carbamazepine, and valproic acid in both MES and ScMet screens. srce.hrnih.gov Furthermore, the compound 6-chloroisatin-3-(4-bromophenyl)-semicarbazone was identified as being more active than both phenytoin and valproic acid in multiple seizure tests. ualberta.ca
The following table provides a comparative overview of the efficacy of selected isatin derivatives against standard anticonvulsant agents.
Table 2: Comparative Efficacy of Selected Isatin Derivatives against Standard Anticonvulsant Agents
| Compound/Derivative | Standard Agent(s) for Comparison | Finding | Reference |
|---|---|---|---|
| Isatin-5-Sulphonamide Derivatives | Phenytoin | Activity was comparable to the standard. | researchgate.net |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | Phenytoin, Carbamazepine, Valproic acid | Showed better activity than the standard drugs. | srce.hrnih.gov |
| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | Phenytoin, Valproic acid | Emerged as more active than the standards. | ualberta.ca |
| Isatin Derivatives (Ib, Ie, Ih, Ii) | Diazepam, Phenytoin | Showed significant anticonvulsant effects comparable to standards. | sciepub.comsciepub.com |
Antiviral Properties of Sulfonylindoline Derivatives
Beyond their effects on the central nervous system, derivatives of the indoline (B122111) scaffold have been investigated for their potential as antiviral agents. A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated for their broad-spectrum antiviral activity. nih.govmdpi.com
Activity against Influenza Virus (H1N1)
Influenza A virus, particularly the H1N1 strain, remains a significant global health concern. Research into new antiviral agents is crucial to combat this pathogen. In a study of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, several compounds displayed potent activity against the H1N1 virus. nih.govmdpi.com Compound 9 was the most active, exhibiting an IC₅₀ value of 0.0027 µM. nih.govmdpi.com Other derivatives, such as compounds 6b , 4 , and 8 , also showed high antiviral activity with IC₅₀ values of 0.0051 µM, 0.0087 µM, and 0.0097 µM, respectively. mdpi.com
Efficacy against Herpes Simplex Virus 1 (HSV-1)
Herpes Simplex Virus 1 (HSV-1) is a common pathogen that causes a range of conditions from cold sores to more severe infections. The same series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives was tested against HSV-1. nih.gov The results revealed that compound 5 was the most potent, with an exceptionally low IC₅₀ value of 0.0022 µM. nih.gov This indicates a strong inhibitory effect on the replication of HSV-1 in vitro.
Inhibition of Coxsackievirus B3 (COX-B3)
Coxsackievirus B3 is an enterovirus that can cause a variety of illnesses, including myocarditis. nih.gov The antiviral screening of the 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives also included their evaluation against COX-B3. nih.gov Compound 4 was identified as the most effective against this virus, with an IC₅₀ of 0.0092 µM. nih.gov
The following table summarizes the in vitro antiviral activity of the most potent 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives against the tested viruses.
Table 3: In Vitro Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Virus | Most Active Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Influenza Virus (H1N1) | 9 | 0.0027 | nih.govmdpi.com |
| Herpes Simplex Virus 1 (HSV-1) | 5 | 0.0022 | nih.gov |
| Coxsackievirus B3 (COX-B3) | 4 | 0.0092 | nih.gov |
Potential as SARS-CoV-2 Inhibitors for Spiro-Oxindoles Containing Sulfonyl Moieties
In the global effort to identify effective treatments for COVID-19, spiro-oxindoles—a class of compounds structurally related to indoline—have emerged as a promising scaffold. mdpi.comnih.gov The incorporation of sulfonyl moieties into these structures is a key strategy aimed at enhancing their antiviral properties. mdpi.com
Research has shown that spiro-oxindoles featuring a sulfonyl group can be designed to target critical components of the SARS-CoV-2 virus. mdpi.comnih.gov Through one-pot multicomponent reactions, scientists have synthesized highly stereoselective spiro-oxindoles that demonstrate potent activity against pathogenic human coronaviruses. mdpi.comnih.gov In vitro testing revealed that several of these synthesized compounds exhibited moderate to high antiviral activity against SARS-CoV-2. mdpi.com For instance, compounds 4c and 4e from one study showed strong potency with IC50 values of 17 µM and 18 µM, respectively. mdpi.comnih.gov
Further studies have focused on the mechanism of inhibition. Some spiro-oxindole derivatives have been identified as blocking agents of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a crucial step for viral entry into host cells. matilda.scienceresearchgate.net One of the most active compounds in this regard, 11j , demonstrated an IC50 of 3.6 μM. matilda.scienceresearchgate.net Molecular docking studies suggest that bulky groups on the spiro-oxindole scaffold can fit into voluminous hydrophobic regions of the ACE2 binding site, thereby disrupting the protein-protein interaction. matilda.scienceresearchgate.net Other derivatives have been shown to target the RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein, with some compounds showing inhibitory activity in the nanomolar range, comparable to the reference drug chloroquine. nih.govmdpi.com
Interestingly, combining different potent spiro-oxindoles has been shown to produce a synergistic effect, resulting in improved antiviral activity and better safety profiles for the host cells. mdpi.comnih.gov For example, a combination of compounds 4k and 4i yielded a significantly lower IC50 value of 3.275 µM. mdpi.comnih.gov This highlights the potential of using these compounds in a cocktail-like anti-coronavirus protocol. mdpi.comnih.gov
Note on Retraction of Certain Antiviral Studies
The rapid pace of research during the COVID-19 pandemic has inevitably led to a small number of studies being retracted. Reasons for retraction can include methodological errors, issues with data reproducibility, or scientific misconduct. While specific retractions for studies focused exclusively on 5-(Piperidin-1-ylsulfonyl)indoline or its direct spiro-oxindole derivatives were not prominent in the search results, it is a crucial aspect of the scientific process. The self-correcting nature of science, which includes the retraction of flawed studies, is essential for maintaining the integrity of the scientific literature. Therefore, all new findings, particularly those related to novel antiviral agents, should be critically evaluated and await independent verification.
Anticancer Effects and Antineoplastic Potential
Derivatives of indoline, particularly those incorporating a sulfonamide group, have shown significant promise as anticancer agents. nih.govnih.gov The unique chemical structure of these compounds allows them to interact with various biological targets involved in cancer progression. nih.govresearchgate.net
Impact on Hepatic Cancer Cell Lines (HepG2)
Several studies have demonstrated the cytotoxic effects of indoline-based derivatives against the human hepatocellular carcinoma cell line, HepG2. nih.govnih.govresearchgate.net A series of indolinone-based derivatives were designed as cytotoxic kinase inhibitors, with compounds 9 and 20 being the most effective against HepG2 cells, showing IC50 values as low as 2.53 µM. nih.gov These compounds were found to be more cytotoxic than the natural compound indirubin. nih.gov
Another study on a library of indole-sulfonamide derivatives found that all bisindoles with a hydroxyl group exhibited significant cytotoxic activity against HepG2 cells, with IC50 values ranging from 7.37 to 26.00 µM. nih.gov Notably, all of these compounds were more potent than the reference drug etoposide. nih.gov The derivative 30 , which has a 4-trifluoromethyl substituent, was the most potent in this series. nih.gov Furthermore, novel quinoline (B57606) derivatives have also been evaluated for their anti-tumor activity against HepG2 cells, with some compounds showing activity that exceeds that of the standard drug cisplatin. ekb.eg
Modulation of Cancer Hallmarks (e.g., Apoptosis, Anti-Angiogenesis, Anti-Invasion, Cell Cycle Arrest)
The anticancer activity of these compounds is not limited to cytotoxicity; they also modulate several hallmarks of cancer.
| Cancer Hallmark | Effect of Indoline/Piperidine (B6355638) Derivatives |
| Apoptosis | Piperine, a compound containing a piperidine ring, induces apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins like BAX. nih.gov |
| Anti-Angiogenesis | A novel indoloquinoline derivative, BAPPN, was shown to decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a key protein in angiogenesis, in HepG2 and other cancer cell lines. nih.gov |
| Anti-Invasion | Indirubin, which contains an indolinone fragment, has been shown to inhibit the invasion of HCC HepG2 tumor-derived endothelial cells. nih.gov |
| Cell Cycle Arrest | N-(piperidine-4-yl)benzamide derivatives have been shown to arrest the cell cycle in a p53/p21-dependent manner. researchgate.net Piperine has also been reported to inhibit cell cycle progression in rectal cancer cells. nih.gov |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antitubercular, Anti-HIV)
The therapeutic potential of the this compound scaffold and related structures extends beyond antiviral and anticancer applications. The piperidine and sulfonamide moieties are present in a wide range of biologically active compounds. biointerfaceresearch.com
Anti-inflammatory: Piperidine derivatives have been noted for their anti-inflammatory activity. biointerfaceresearch.com
Antimicrobial: The piperidine ring is a core component of many therapeutic agents with antibacterial properties. biointerfaceresearch.com Novel piperidine derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net Quinoline-5-sulfonamides have also demonstrated activity against multidrug-resistant clinical isolates of MRSA. mdpi.com
Antitubercular: Tuberculosis remains a major global health threat, and new treatments are urgently needed. nih.govmdpi.com Analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have been synthesized and shown to inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mycobacterium tuberculosis. nih.gov
Anti-HIV: The indoline scaffold is found in some antiviral drugs and has been investigated for its potential to inhibit HIV. nih.gov
Identification of Specific Biological Targets and Receptor Interactions
Understanding the specific molecular targets and receptor interactions of these compounds is crucial for drug development. The sulfonamide group is known to interact with a variety of biological targets. nih.gov
In cancer, 1-acylated indoline-5-sulfonamides are effective inhibitors of carbonic anhydrase isoforms CA IX and CA XII, which are involved in tumor progression. nih.gov Some derivatives have also been identified as multi-target kinase inhibitors, targeting EGFR and VEGFR. nih.gov
For their antitubercular activity, derivatives of 1-(5-isoquinolinesulfonyl)piperazine have been confirmed through X-ray crystallography to bind to and inhibit the M. tuberculosis IMPDH enzyme. nih.gov
In the central nervous system, novel N-arylsulfonyl indole (B1671886) derivatives have been developed as ligands for the 5-HT6 serotonin (B10506) receptor, which is a target for cognitive enhancers. mdpi.com Molecular docking studies have shown that these ligands can form hydrogen bonds with key residues like Asp106 in the receptor's binding site. mdpi.com
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Mechanisms of Action for Active Derivatives
Derivatives of 5-(piperidin-1-ylsulfonyl)indoline have been investigated for a range of therapeutic activities, with research pointing to distinct molecular mechanisms of action. These mechanisms vary depending on the specific structural modifications of the parent compound, leading to antiviral, antibacterial, and anticancer effects.
For certain antiviral derivatives, such as those based on a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione scaffold, studies have indicated that their mechanism may involve the inhibition of viral gene expression. mdpi.comnih.gov This suggests that these compounds could interfere with the replication cycle of viruses at the level of nucleic acid synthesis or transcription.
In the context of antibacterial action, indoline-6-sulfonamide (B1419461) derivatives have been identified as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.govanl.govnih.gov The DapE enzyme is a critical component of the lysine (B10760008) biosynthetic pathway in most bacteria, a pathway that is absent in humans. nih.gov This pathway is essential for the synthesis of lysine and meso-diaminopimelate (m-DAP), which are vital for bacterial cell wall construction. nih.gov By inhibiting DapE, these indoline (B122111) derivatives disrupt cell wall synthesis, leading to bacterial death, which represents a promising mechanism for new antibiotics. nih.govnih.gov
Furthermore, specific indole (B1671886) derivatives have been shown to modulate cellular signaling pathways implicated in cancer. One such derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, known as LKD1214, acts as an antagonist of the Hedgehog (Hh) signaling pathway. nih.govelsevierpure.comresearchgate.net The aberrant activation of this pathway is a known driver in several malignancies. nih.govelsevierpure.comnih.gov LKD1214 exerts its effect by repressing the activity of Smoothened (SMO), a key signal transducer in the Hh pathway, by preventing its translocation to the primary cilium. nih.govelsevierpure.comresearchgate.net This action inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for promoting cell proliferation and survival in Hh-dependent cancers. researchgate.netnih.gov
Enzyme Inhibition Profiles
The therapeutic effects of this compound derivatives are often directly linked to their ability to inhibit specific enzymes. The following sections and tables detail the inhibitory activities of these compounds against various enzymatic targets.
Antiviral Activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated for their antiviral properties. mdpi.comnih.gov It is important to note that the primary source for this data has been retracted due to concerns about the validity of some of the structural data; however, the reported biological activities are presented here with this significant caveat. nih.gov The compounds were tested against Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3). nih.gov
Table 1: In Vitro Antiviral Activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives (IC50 in µM) nih.gov
| Compound | H1N1 IC50 (µM) | HSV-1 IC50 (µM) | COX-B3 IC50 (µM) |
|---|---|---|---|
| 4 | 0.0087 | - | 0.0092 |
| 5 | - | 0.0022 | - |
| 6b | 0.0051 | - | - |
| 8 | 0.0097 | - | - |
| 9 | 0.0027 | - | - |
Inhibition of Bacterial Enzyme DapE
A high-throughput screening led to the discovery of indoline sulfonamide derivatives as inhibitors of the bacterial enzyme DapE. nih.gov Subsequent synthesis and evaluation of N-acetyl-5-halo-6-sulfonamide indolines identified several compounds with inhibitory activity against DapE. mdpi.com The 5-chloro substituted derivatives generally showed more potent inhibition than their 5-bromo counterparts. mdpi.com
Table 2: Inhibition of DapE by 1-Acetyl-5-chloro-indoline-6-sulfonamide Derivatives mdpi.com
| Compound | N-substituent | IC50 (µM) |
|---|---|---|
| 10a | Piperidine (B6355638) | 54 |
| 10c | Isopentyl | 44 |
Receptor Binding Affinity and Ligand-Target Interactions
The molecular interactions of this compound derivatives with their biological targets are crucial for their activity.
Dopamine (B1211576) Receptor Affinity
Certain chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, which share structural similarities with the indoline sulfonamide scaffold, have been assessed for their binding affinity to dopamine D(2) and D(4) receptors. While specific Ki values for this compound derivatives are not detailed in the provided research, this line of investigation suggests a potential for these compounds to interact with dopaminergic systems, which are important targets in the central nervous system.
Ligand-Target Interactions with Smoothened (SMO)
For the Hedgehog pathway inhibitor LKD1214, studies have revealed a distinct binding interface with the SMO receptor. nih.govelsevierpure.comresearchgate.net The mechanism involves the repression of SMO activity by blocking its translocation into the primary cilium, a crucial step for pathway activation. nih.govelsevierpure.comresearchgate.net This interaction is potent enough to inhibit a drug-resistant mutant of SMO, highlighting its unique binding mode compared to other SMO inhibitors. nih.govresearchgate.net
Ligand-Target Interactions with DapE
Molecular docking studies of indoline-6-sulfonamide inhibitors with the DapE enzyme suggest that these compounds bind to the active site. nih.govanl.govresearchgate.net A key interaction involves the sulfonamide moiety acting as a zinc-binding group (ZBG), coordinating with the zinc ions that are essential for the catalytic activity of this metalloenzyme. nih.govresearchgate.net
Cellular Pathway Modulation
The therapeutic potential of this compound derivatives extends to the modulation of critical cellular signaling pathways.
Hedgehog Signaling Pathway
A significant finding is the ability of the indole derivative LKD1214 to suppress the Hedgehog (Hh) signaling pathway. nih.govelsevierpure.comresearchgate.net This pathway plays a vital role in embryonic development and its aberrant activation is linked to the development and progression of various cancers. nih.govnih.gov LKD1214 inhibits the Hh pathway by targeting the SMO receptor. nih.govelsevierpure.comresearchgate.net This inhibition occurs downstream of the Patched (PTCH) receptor and prevents the activation of Gli transcription factors, which in turn suppresses the expression of target genes involved in cell proliferation and survival. researchgate.netnih.gov The potency of this inhibition is demonstrated by its low IC50 value.
Table 3: Hedgehog Pathway Inhibition by LKD1214 researchgate.net
| Compound | Target Pathway | IC50 (µM) |
|---|---|---|
| LKD1214 | Hedgehog Signaling | 0.023 |
Compound Names
Structure Activity Relationship Sar Studies and Drug Design Principles
Impact of Substituent Modifications on Biological Activity
The biological profile of derivatives of 5-(Piperidin-1-ylsulfonyl)indoline is profoundly influenced by chemical alterations to its constituent rings and the connecting linker. Researchers have systematically introduced various substituents to probe the chemical space around this scaffold, leading to the discovery of compounds with a range of biological activities, from antiviral to anticancer and anti-diabetic properties.
Role of Piperidine (B6355638) and Indoline (B122111) Ring Substitutions
For instance, in the pursuit of antiviral agents, derivatives of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione have been synthesized. Although a key paper on this topic has been retracted, the initial concept highlights the exploration of substitutions on the piperidine ring. The introduction of a trifluoromethyl group at the 3-position of the piperidine ring was investigated for its potential to enhance antiviral potency. Further modifications at the C3 position of the indoline ring, such as the formation of hydrazono and arylimino derivatives, were also explored to modulate the antiviral spectrum. nih.govmdpi.com
In a different therapeutic context, studies on indoline-5-sulfonamides as inhibitors of carbonic anhydrases have provided valuable SAR insights. Acylation of the indoline nitrogen has been shown to significantly impact inhibitory activity against various carbonic anhydrase isoforms. nih.gov For example, the introduction of different acyl groups can tune the potency and selectivity of these inhibitors. nih.gov This suggests that the N1 position of the indoline ring in the parent compound is a key handle for modification to achieve desired biological outcomes.
The following table summarizes the impact of substitutions on the piperidine and indoline rings based on studies of related analogs:
| Compound Series | Modification Site | Substituent | Observed Impact on Biological Activity |
| Antiviral Indoline-2,3-dione Derivatives | Piperidine Ring (C3) | Trifluoromethyl | Investigated for potential enhancement of antiviral activity. nih.gov |
| Indoline Ring (C3) | Hydrazono, Arylimino | Modulates the spectrum of antiviral activity. nih.gov | |
| Carbonic Anhydrase Inhibitors | Indoline Ring (N1) | Acyl groups | Significantly influences inhibitory potency and selectivity. nih.gov |
Influence of Sulfonamide Linker Modifications
The sulfonamide linker is not merely a passive connector; its chemical nature and geometry play a crucial role in the biological activity of this class of compounds. The sulfonamide group is a well-known pharmacophore in its own right, often involved in key interactions with biological targets. rsc.orgnih.gov
In the context of indoline-5-sulfonamides, the sulfonamide moiety is essential for their inhibitory action against carbonic anhydrases. nih.gov It is the primary zinc-binding group that anchors the inhibitor to the active site of the enzyme. Modifications that alter the acidity or steric properties of the sulfonamide can have a profound effect on inhibitory potency.
Furthermore, the relative orientation of the piperidine and indoline rings, dictated by the sulfonamide linkage, is critical for establishing the correct binding pose within a target protein. While direct modifications of the sulfonamide linker in this compound are not extensively reported in the public domain, the broader literature on sulfonamide drugs suggests that N-alkylation or arylation of the sulfonamide nitrogen could be a viable strategy to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be inferred from the studies of its derivatives.
Based on the available literature, a hypothetical pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor/donor: The sulfonamide group, with its oxygen and nitrogen atoms, can participate in hydrogen bonding interactions. rsc.org
A hydrophobic region: The piperidine ring and the aromatic part of the indoline ring can engage in hydrophobic interactions with the target protein. mdpi.com
An aromatic feature: The indoline ring system provides a planar aromatic surface that can be involved in pi-stacking or other aromatic interactions. nih.gov
A potential for substitution: The various positions on both the piperidine and indoline rings offer points for substitution to fine-tune the compound's properties and achieve selectivity. nih.govnih.gov
The development of a precise pharmacophore model would require a more extensive set of active and inactive compounds and computational modeling studies. nih.gov
Design Principles for Enhanced Efficacy and Selectivity
The design of more effective and selective drugs based on the this compound scaffold is guided by several key principles derived from SAR studies.
One primary principle is scaffold hopping and decoration . Starting with the core indoline-sulfonamide structure, medicinal chemists can introduce a variety of substituents to explore new chemical space and optimize interactions with the target. For example, the acylation of the indoline nitrogen in carbonic anhydrase inhibitors is a clear application of this principle to enhance potency. nih.gov
Another important principle is the exploitation of target-specific interactions . By understanding the topology and chemical environment of the binding site of a target protein, substitutions can be rationally designed to form specific hydrogen bonds, hydrophobic interactions, or salt bridges, thereby increasing both efficacy and selectivity. The design of selective lysine-specific demethylase 1 (LSD1) inhibitors based on an indolin-5-yl-cyclopropanamine scaffold illustrates how understanding the binding site can guide the design of potent and selective compounds. mdpi.comnih.gov
Furthermore, conformational constraint can be employed to lock the molecule in a bioactive conformation. This can be achieved by introducing cyclic structures or bulky groups that restrict the rotation around single bonds. This strategy can lead to a reduction in the entropic penalty upon binding and thus an increase in affinity.
The table below outlines some of the design principles applied to enhance the properties of compounds derived from the indoline-sulfonamide scaffold.
| Design Principle | Strategy | Example Application | Desired Outcome |
| Scaffold Decoration | Introduction of various substituents on the core structure. | Acylation of the indoline nitrogen in carbonic anhydrase inhibitors. nih.gov | Enhanced potency and selectivity. |
| Target-Specific Interactions | Rational design of substituents to interact with specific residues in the binding site. | Design of selective LSD1 inhibitors based on indoline scaffolds. mdpi.comnih.gov | Increased efficacy and selectivity. |
| Conformational Constraint | Introduction of structural elements to reduce conformational flexibility. | Not explicitly reported for this specific scaffold, but a general principle in drug design. | Increased binding affinity. |
Computational Chemistry and in Silico Approaches in Derivative Optimization
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking simulations have been utilized to investigate the binding affinities of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives against various viral protein targets. nih.govnih.gov In one such study, a series of these derivatives were docked against key proteins from the influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.govnih.gov The premise of these simulations is that isatin (B1672199) derivatives, a core component of the studied compounds, have been shown to interact with viral polymerase enzymes like HIV reverse transcriptase. nih.gov
The simulations aimed to elucidate the binding modes and affinities of the synthesized compounds, providing a computational rationale for their observed biological activities. nih.gov For instance, the study reported that compounds 9, 5, and 4 exhibited the highest antiviral activity against H1N1, HSV-1, and COX-B3, respectively, with IC50 values in the low micromolar to nanomolar range. nih.gov The docking studies were intended to correlate these activities with specific interactions within the binding sites of the target proteins. nih.gov
In Silico Assessment of Pharmacokinetic and Pharmacodynamic Relevance
The evaluation of absorption, distribution, metabolism, and excretion (ADME) properties, alongside pharmacodynamic parameters, is crucial for the development of viable drug candidates. In silico tools were employed to predict the pharmacokinetic profile of the 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. mdpi.comnih.gov These predictive studies suggested that the compounds possess favorable, drug-like properties. nih.govnih.gov
The SwissADME platform was reportedly used to generate predictive data for various physicochemical and pharmacokinetic parameters. mdpi.com For example, the study indicated that all synthesized compounds displayed high gastrointestinal (GI) absorption, with the exception of compounds 5 and 9. mdpi.com Furthermore, parameters such as molar refractivity and skin permeability were found to be within acceptable ranges for drug candidates. mdpi.com The Egan BOILED-Egg model, a predictive tool for blood-brain barrier penetration and gastrointestinal absorption, suggested high intestinal absorption for the majority of the synthesized compounds. mdpi.com
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Selected 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP (XLOGP3) | TPSA (Ų) | GI Absorption |
| 1 | 362.34 | 0.86 | 87.22 | High |
| 2 | 376.37 | 0.70 | 108.61 | High |
| 3 | 452.46 | 2.80 | 108.61 | High |
| 4 | 496.49 | 2.19 | 127.97 | High |
| 5 | 516.55 | 1.83 | 155.76 | Low |
| 6b | 486.53 | 2.50 | 99.45 | High |
| 7 | 592.58 | 2.65 | 111.68 | High |
| 8 | 577.61 | 1.83 | 134.14 | High |
| 9 | 578.58 | 2.59 | 111.68 | Low |
| This data is sourced from a retracted publication and should be viewed with caution. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While a formal Quantitative Structure-Activity Relationship (QSAR) model was not explicitly developed in the available literature for 5-(Piperidin-1-ylsulfonyl)indoline derivatives, a structure-antiviral activity relationship study was conducted. nih.govnih.gov This type of analysis is a precursor to QSAR and aims to identify the structural features that influence the biological activity of the compounds.
The study on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives correlated specific structural modifications with changes in antiviral potency against H1N1, HSV-1, and COX-B3. nih.govnih.gov For example, the introduction of different substituents at the 3-position of the indoline-2,3-dione core led to varying levels of antiviral activity. nih.gov This analysis provides a qualitative framework for understanding which parts of the molecule are most important for its biological effect and can guide the design of future derivatives with potentially enhanced activity. nih.gov
Table 2: Antiviral Activity of Selected 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound | IC50 H1N1 (µM) | IC50 HSV-1 (µM) | IC50 COX-B3 (µM) |
| 4 | >100 | >100 | 0.0092 |
| 5 | >100 | 0.0022 | >100 |
| 9 | 0.0027 | >100 | >100 |
| This data is sourced from a retracted publication and should be viewed with caution. nih.gov |
Predictive Modeling for Therapeutic Potential
Based on the in silico and in vitro findings from the aforementioned retracted study, a therapeutic potential for derivatives of this compound as broad-spectrum antiviral agents was proposed. nih.govnih.gov The combination of predicted favorable pharmacokinetic properties and potent antiviral activity against multiple viruses in initial assays formed the basis for this prediction. nih.govnih.gov
The predictive modeling in this context was more of a qualitative assessment based on preliminary data rather than a robust, validated computational model. The conducted in silico studies, including molecular docking and ADME predictions, served as a predictive filter to identify compounds with a higher likelihood of success in further preclinical development. nih.gov However, it is crucial to reiterate that these predictions are based on a retracted study, and as such, the therapeutic potential of these specific compounds remains unconfirmed and requires independent verification. mdpi.com
Preclinical Pharmacological Evaluation and Safety Assessment
In Vivo Efficacy Studies in Animal Models (e.g., Mice, Rats)
In vivo studies are crucial for determining the therapeutic effectiveness of a compound in a living organism. For 5-(Piperidin-1-ylsulfonyl)indoline, research has explored its potential as both an anticonvulsant and an antiviral agent.
Antiviral Efficacy in Viral Infection Models
The antiviral potential of sulfonamide derivatives, the chemical class to which this compound belongs, has been a subject of scientific inquiry. Research has shown that various sulfonamide compounds exhibit activity against a range of viruses, including those responsible for influenza and other viral infections. mdpi.com For example, some 3-hydroxy-2-oxindole derivatives containing a sulfonamide moiety have demonstrated notable antiviral activity against Potato Virus Y (PVY). nih.gov
A study that specifically investigated derivatives of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione as potential antiviral agents was unfortunately retracted due to concerns regarding the validity of the published data. Therefore, credible, peer-reviewed evidence of the in vivo antiviral efficacy of this compound is currently lacking.
Preliminary Safety Profiling
The initial assessment of a compound's safety is a critical step in its preclinical development. This involves evaluating its general tolerability and its effects on major organ systems.
Assessment of General Safety and Tolerability
Evaluation of Organ Function Parameters (e.g., Hematological, Liver, Kidney functions)
There is currently no specific information available from published, peer-reviewed studies regarding the effects of this compound on hematological, liver, or kidney function parameters in animal models. Such studies are essential to identify any potential organ-specific toxicity.
Histopathological Examinations of Key Organs
Detailed histopathological examinations of key organs following the administration of this compound have not been reported in the scientific literature. This type of analysis is necessary to detect any microscopic changes or damage to tissues that may not be apparent from organ function tests alone.
Future Research Directions and Translational Perspectives
Optimization of Lead Compounds for Clinical Development
The journey from a promising lead compound to a clinical candidate is a meticulous process of optimization, aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the indoline-sulfonamide scaffold, including derivatives of 5-(Piperidin-1-ylsulfonyl)indoline, this process involves several key strategies.
Structure-activity relationship (SAR) studies are fundamental to this optimization. Research on related indoline-5-sulfonamides has demonstrated that modifications at the N-1 position of the indoline (B122111) ring significantly influence biological activity. For instance, in a series of 1-acylated indoline-5-sulfonamides evaluated as inhibitors of carbonic anhydrase (CA) isoforms associated with cancer, the nature of the acyl group was found to be critical for potency and selectivity. nih.govnih.gov This suggests that systematic variations of the substituent on the piperidine (B6355638) ring of this compound could be a fruitful avenue for optimization.
Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the rational design of new analogs. In silico studies on related indole-sulfonamide derivatives have successfully identified key molecular descriptors, such as mass, charge, and polarizability, that govern their anticancer and antimalarial activities. acs.org Similar approaches could be employed to predict the binding affinities and pharmacokinetic properties of novel this compound derivatives, thereby prioritizing synthetic efforts.
The table below summarizes key optimization strategies based on research on related indoline-sulfonamide compounds.
| Optimization Strategy | Rationale | Key Findings from Related Compounds |
| Modification of the N-1 position | To enhance target binding and selectivity. | 1-acylated indoline-5-sulfonamides show potent inhibition of cancer-related carbonic anhydrases. nih.govnih.gov |
| Substitution on the piperidine ring | To improve pharmacokinetic properties and target interaction. | N-alkyl piperidine sulfones have been identified as CCR5 antagonists with antiviral properties. nih.gov |
| Introduction of functional groups | To modulate properties like solubility and metabolic stability. | Introduction of a trifluoromethyl group in some sulfonamides has been shown to improve metabolic stability. nih.gov |
| Hybrid compound design | To combine pharmacophores for synergistic or multi-target effects. | Hybrid compounds of sulfonamides with other bioactive scaffolds have shown enhanced antibacterial activity. tandfonline.com |
Exploration of New Therapeutic Indications for Indoline-Sulfonamide Scaffolds
The indoline-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, thus offering potential for a wide range of therapeutic applications. ajchem-b.com While initial research on derivatives has focused on specific areas, there is considerable scope for exploring new indications.
Anticancer Activity: A significant body of research has focused on the anticancer potential of indoline-sulfonamides. Derivatives have been investigated as inhibitors of carbonic anhydrase IX and XII, enzymes overexpressed in many hypoxic tumors and involved in cancer cell proliferation and survival. nih.govnih.gov Some 1-acylated indoline-5-sulfonamides have demonstrated the ability to reverse chemoresistance to existing anticancer drugs like doxorubicin (B1662922). nih.gov The potential of this compound and its analogs as standalone or adjuvant cancer therapies warrants further investigation.
Antimicrobial and Antiviral Potential: The sulfonamide group is historically renowned for its antibacterial properties. ajchem-b.com Novel sulfonamide derivatives are being developed to combat the growing threat of antibiotic resistance, including against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Furthermore, a retracted study on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives highlighted their potential as broad-spectrum antiviral agents. nih.govnih.gov Although retracted, the initial findings suggest that the indoline-sulfonamide scaffold could be a valuable starting point for the development of new antiviral therapies.
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. mdpi.com The structural similarity of the indoline core to neurotransmitters like serotonin (B10506) suggests that indoline-sulfonamides could be designed to target CNS receptors. Indeed, certain 1-(arylsulfonyl-isoindol-2-yl)piperazines have been developed as antagonists for the 5-HT6 serotonin receptor, a target for cognitive disorders. nih.gov This opens up the possibility of exploring this compound derivatives for neurological and psychiatric conditions.
The following table outlines potential therapeutic indications for the indoline-sulfonamide scaffold based on existing research.
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds |
| Oncology | Inhibition of carbonic anhydrase IX and XII; Overcoming multidrug resistance. | 1-acylated indoline-5-sulfonamides show potent CA inhibition and reverse doxorubicin resistance. nih.govnih.gov |
| Infectious Diseases | Inhibition of microbial metabolic pathways; Antiviral activity. | Novel sulfonamides active against MRSA; Initial findings on antiviral activity of a related indoline derivative. nih.govtandfonline.comnih.gov |
| CNS Disorders | Modulation of serotonin receptors. | 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives act as 5-HT6 receptor antagonists. nih.gov |
Development of Advanced Delivery Systems
A significant hurdle in the clinical translation of many promising compounds, including those with a sulfonamide moiety, is their poor aqueous solubility. americanpharmaceuticalreview.comresearchgate.net This can lead to low bioavailability and variable absorption when administered orally. Advanced drug delivery systems offer a promising solution to overcome these challenges.
Nanoparticle-based Formulations: Encapsulating poorly soluble drugs into nanoparticles can enhance their dissolution rate and bioavailability. Various nanocarrier systems, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions, have been successfully employed for other poorly soluble drugs and could be adapted for this compound. nih.govresearchgate.net
Amorphous Solid Dispersions (ASDs): Converting a crystalline drug into its amorphous form, dispersed within a polymer matrix, can significantly increase its solubility and dissolution rate. americanpharmaceuticalreview.com This technique has been widely used to improve the oral bioavailability of poorly soluble compounds.
Lipid-based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption. nih.gov
The table below details some advanced delivery systems that could be explored for this compound.
| Delivery System | Principle of Action | Potential Advantages |
| Nanoparticles | Increased surface area for dissolution, enhanced permeability and retention (EPR) effect in tumors. | Improved bioavailability, potential for targeted delivery. |
| Amorphous Solid Dispersions | Overcoming crystal lattice energy to enhance solubility. | Significant improvement in oral absorption of poorly soluble drugs. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Pre-dissolving the drug in a lipid-based formulation for enhanced solubilization in the gut. | Increased bioavailability, can mitigate food effects on absorption. |
Addressing Challenges in Compound Optimization and Translational Research
The path from a promising lead compound to a marketed drug is fraught with challenges. For indoline-sulfonamides, several key hurdles need to be addressed to facilitate their clinical translation.
Metabolic Stability: Sulfonamide-containing drugs can be susceptible to metabolism, which can lead to rapid clearance from the body and the formation of potentially toxic metabolites. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile sites, such as the use of fluorine atoms.
Off-target Effects and Toxicity: Ensuring the selectivity of a drug candidate for its intended target is crucial to minimize side effects. Thorough preclinical profiling, including screening against a panel of common off-targets, is essential. For sulfonamides, potential for allergic reactions, although often associated with specific structural features not present in all sulfonamides, should be carefully evaluated. datainsightsmarket.com
Scalable Synthesis: The development of a robust, cost-effective, and scalable synthetic route is a critical prerequisite for clinical development and commercialization. While laboratory-scale syntheses of indoline-sulfonamides have been reported, these may need significant optimization for large-scale production.
In Vivo Efficacy and Pharmacokinetics: Promising in vitro activity does not always translate to in vivo efficacy. Comprehensive preclinical studies in relevant animal models are necessary to establish the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and demonstrate therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Piperidin-1-ylsulfonyl)indoline, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonylation of indoline derivatives using piperidine sulfonyl chloride under inert conditions. Key steps include:
- Protection/Deprotection : Use of acetyl or mesyl groups to protect reactive amines during intermediate steps (e.g., hydrogenation or coupling reactions) .
- Coupling Reactions : Sonogashira or Suzuki-Miyaura couplings for introducing substituents, followed by cyclization .
- Purification : Recrystallization (e.g., ethyl acetate/hexane) or column chromatography to achieve >95% purity. Characterization via / NMR, IR, and mass spectrometry is critical for verifying structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., indoline NH at δ 3.2–4.0 ppm), while NMR confirms sulfonyl and piperidinyl carbons .
- Infrared (IR) Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm) and indoline N-H bends (~1600 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] for CHNOS) .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation reactions of indoline derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation.
- Catalysts : Use of HATU or EDCI for efficient coupling without byproducts .
- Temperature Control : Low temperatures (0–5°C) minimize undesired side reactions during sulfonylation .
Q. What is the impact of the piperidinylsulfonyl group on the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare IC values of derivatives (e.g., pyrrolidinyl vs. piperidinyl sulfonyl groups). For example, this compound showed moderate SARS-CoV-2 inhibition (IC = 41.26 nM for RdRp) but lower potency than pyrrolidinyl analogs .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) reveals interactions between the sulfonyl group and viral protease active sites. Adjust substituents (e.g., N-methylation) to optimize binding .
Q. How can discrepancies between computational and experimental UV-vis spectra of this compound be resolved?
- Methodological Answer :
- Solvent Effects : Computational models using chloroform (ε = 4.81) better match experimental λ shifts than vacuum calculations .
- Basis Set Optimization : Employ 6-311G(d,p) basis sets for DFT calculations to improve peak intensity accuracy .
- Experimental Calibration : Use reference dyes (e.g., indoline D205) to validate instrument settings .
Experimental Design & Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Specify reaction times (e.g., 12–24 hours for hydrogenation), molar ratios (e.g., 1:1.2 indoline:sulfonyl chloride), and inert gas purging .
- Supplementary Data : Provide crystallographic data (CCDC numbers) and HPLC chromatograms in supporting information .
- Cross-Validation : Replicate synthesis in ≥3 independent trials and report yield ranges (e.g., 75–92%) .
Q. How should researchers design assays to evaluate the antiviral activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC against SARS-CoV-2 RNA polymerase (RdRp) using fluorescence-based protocols (e.g., primer-template duplex systems) .
- Cell-Based Studies : Use Vero E6 cells infected with SARS-CoV-2 (MOI = 0.1) and quantify viral load via RT-qPCR .
- Positive Controls : Include chloroquine (IC = 44.90 nM) to benchmark potency .
Data Interpretation & Contradictions
Q. How to interpret conflicting reactivity data in sulfonylation reactions?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., over-sulfonylated species).
- Kinetic Studies : Vary reaction time (e.g., 1–48 hours) to determine optimal yield windows .
- Computational Support : Calculate activation energies (ΔG) for competing pathways using Gaussian .
Q. Why might theoretical vibrational spectra deviate from experimental IR data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
